molecular formula C15H13N5 B2660164 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Katalognummer B2660164
Molekulargewicht: 263.30 g/mol
InChI-Schlüssel: INKZIWWVJYBNOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a heterocyclic compound . Derivatives of 1,3,5-triazine are of great importance for practical human activity and are widely used in various scientific studies . They are of particular interest as biologically active substances .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives is carried out by refluxing the starting 1,3,5-oxadiazines in a methanol-alkaline solution . The reaction products were obtained in 82–88% yields . Their structure was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .


Chemical Reactions Analysis

The reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate afforded the corresponding 2-hydroxy-2-mercapto-1-phenylethanone and 2-oxo-2-phenylethanimidamide, respectively .

Wirkmechanismus

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine works by targeting specific proteins and enzymes that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to an accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have good bioavailability, meaning that it can be easily absorbed into the body and reach its target cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is its specificity towards cancer cells, meaning that it has minimal effects on normal cells. However, one limitation is that it may not be effective against all types of cancer, and further research is needed to determine its full potential.

Zukünftige Richtungen

There are several potential future directions for research on 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine. One area of focus could be the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of research could be the development of this compound analogues that have improved efficacy and reduced toxicity. Finally, further studies are needed to determine the full potential of this compound in the treatment of various types of cancer.

Synthesemethoden

The synthesis of 3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine involves a series of chemical reactions that result in the formation of the triazinobenzimidazole ring system. The starting material for the synthesis is 4-phenyl-1,2,3,6-tetrahydropyridine-2-carboxylic acid, which is converted into an intermediate compound through a series of reactions. This intermediate is then reacted with cyanamide and guanidine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine has been extensively studied for its potential in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to be effective against cancer cells that have developed resistance to other chemotherapy drugs.

Eigenschaften

IUPAC Name

4-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-14-18-13(10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)17-15(20)19-14/h1-9,13H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZIWWVJYBNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.